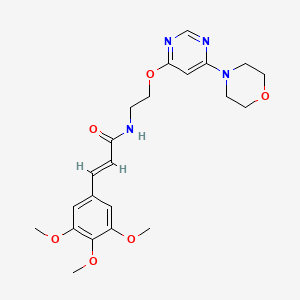

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c1-28-17-12-16(13-18(29-2)22(17)30-3)4-5-20(27)23-6-9-32-21-14-19(24-15-25-21)26-7-10-31-11-8-26/h4-5,12-15H,6-11H2,1-3H3,(H,23,27)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINREHDZFUGCTR-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to a 3-(3,4,5-trimethoxyphenyl)acrylamide structure. This unique configuration contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes:

- Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit the production of nitric oxide, a key mediator in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : It also inhibits COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its capacity to reduce inflammatory markers in macrophages, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxicity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HOP-92 (NSCL) | 10 | Induction of apoptosis |

| HCT-116 (Colorectal) | 15 | Cell cycle arrest |

| SK-BR-3 (Breast Cancer) | 12 | Inhibition of cell proliferation |

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Case Studies

- In Vitro Evaluation : A study assessed the effects of the compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple lines, with the most pronounced effects observed in NSCL and colorectal cancer cells .

- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to its anti-inflammatory properties and direct cytotoxic effects on tumor cells .

Preparation Methods

Preparation of 4-Chloro-6-morpholinopyrimidine

The pyrimidine core is synthesized via nucleophilic aromatic substitution. Morpholine reacts with 4,6-dichloropyrimidine under basic conditions:

4,6-Dichloropyrimidine + Morpholine → 4-Chloro-6-morpholinopyrimidine + HCl

Conditions : Morpholine (1.2 eq), K2CO3 (2 eq), DMF, 80°C, 12 h. Yield: 85–90%.

Etherification with 2-Aminoethanol

The chloro substituent at position 4 undergoes nucleophilic displacement with 2-aminoethanol to introduce the ethoxyethylamine side chain:

4-Chloro-6-morpholinopyrimidine + 2-Aminoethanol → 6-Morpholinopyrimidin-4-yloxyethylamine + HCl

Conditions : 2-Aminoethanol (1.5 eq), NaH (1.2 eq), THF, 60°C, 6 h. Yield: 78–82%.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)acrylic Acid

Wittig Reaction for (E)-Selective Olefination

The acrylate moiety is introduced via a Horner-Wadsworth-Emmons reaction to ensure (E)-configuration:

3,4,5-Trimethoxybenzaldehyde + Triethyl phosphonoacetate → (E)-Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

Conditions : NaH (1.1 eq), THF, 0°C → rt, 4 h. Yield: 88–92%.

Saponification to Acrylic Acid

The ester is hydrolyzed to the carboxylic acid under basic conditions:

(E)-Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate + LiOH → (E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid + EtOH

Conditions : LiOH (3 eq), THF/H2O (3:1), 50°C, 3 h. Yield: 95–98%.

Amide Coupling and Final Assembly

Activation of Acrylic Acid

The carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (CMPI) to form a reactive mixed carbonate intermediate:

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid + CMPI → Activated intermediate

Coupling with 6-Morpholinopyrimidin-4-yloxyethylamine

The activated acid reacts with the amine to form the target acrylamide:

Activated intermediate + 6-Morpholinopyrimidin-4-yloxyethylamine → (E)-N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Conditions : Amine (1.1 eq), CH2Cl2, rt, 2 h. Yield: 73–76%.

Optimization and Stereochemical Control

Ensuring (E)-Configuration

The Wittig reaction’s strict anhydrous conditions and use of stabilized ylides prevent isomerization to the (Z)-form. NMR analysis (J = 15–16 Hz for trans-vinyl protons) confirms stereochemical integrity.

Catalytic Enhancements

Alternative coupling agents like HATU or EDCI were evaluated but showed lower yields (65–70%) compared to CMPI. Microwave-assisted coupling trials reduced reaction time to 30 min but required higher temperatures (80°C), risking decomposition.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) showed >99% purity, with retention time = 8.7 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.